Cas no 84624-17-9 (Fmoc-D-Val-OH)
Fmoc-D-Val-OH Chemical and Physical Properties
Names and Identifiers
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- N-Fmoc-D-Valine
- N-(9-fluorenylmethoxycarbonyl)-D-valine
- Fmoc-D-Val-OH
- NALPHA-9-Fluorenylmethoxycarbonyl-D-valine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl) amino)-3-methylbutanoic acid
- 9-FLUORENYLMETHOXYCARBONYL-D-VALINE
- FMOC-D-Valine
- D-Fmoc-Val-Cl
- FMOC-D-VAL
- Fmoc-Val-OH
- 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
- D-Valine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- PubChem10061
- (((9H-fluoren-9-yl)methoxy)carbonyl)-D-valine
- KSC447S9T
- UGNIYGNGCNXHTR-GOSISDBHSA-N
- ANW-3
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine (ACI)
- (2R)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3-methylbutanoic acid
- (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-methylbutanoic acid
- (R)-N-Fmoc-valine
- 289: PN: US20070042401 PAGE: 37 claimed protein
- 980: PN: WO2006135786 PAGE: 70 claimed protein
- D-Fmoc-Valine
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-D-VALINE
- 84624-17-9
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine; (R)-N-Fmoc-valine; 289: PN: US20070042401 PAGE: 37 Claimed Protein; 980: PN: WO2006135786 PAGE: 70 Claimed Protein; D-Fmoc-Valine; N-(9-Fluorenylmethoxycarbonyl)-D-valine
- AKOS015922880
- J-300297
- MFCD00062953
- AS-12719
- Fmoc-D-Val-OH, >=98.0% (HPLC)
- O10159
- F0610
- CS-W009835
- EN300-650079
- Q-101851
- M03380
- (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
- HY-W009119
- 2VNB3QAH2H
- (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
- SCHEMBL799720
- (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
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- MDL: MFCD00062953
- Inchi: 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m1/s1
- InChI Key: UGNIYGNGCNXHTR-GOSISDBHSA-N
- SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)C(C)C
- BRN: 6489548
Computed Properties
- Exact Mass: 339.14700
- Monoisotopic Mass: 339.147
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 470
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4
Experimental Properties
- Color/Form: White powder
- Melting Point: 144.0 to 148.0 deg-C
- Water Partition Coefficient: Solubility in methanol (almost transparency). Slightly soluble in water.
- PSA: 75.63000
- LogP: 4.02520
- Specific Rotation: 17 º (c=1, DMF)
- Solubility: Not determined
Fmoc-D-Val-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:2-8°C
Fmoc-D-Val-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-D-Val-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0610-25G |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-valine |
84624-17-9 | >98.0%(T)(HPLC) | 25g |
¥690.00 | 2024-04-15 | |
| TRC | F680005-10g |
N-Fmoc-D-valine |
84624-17-9 | 10g |
$ 52.00 | 2023-09-07 | ||
| TRC | F680005-25g |
N-Fmoc-D-valine |
84624-17-9 | 25g |
$ 69.00 | 2023-09-07 | ||
| ChemScence | CS-W009835-25g |
Fmoc-D-Val-OH |
84624-17-9 | 99.95% | 25g |
$21.0 | 2022-04-26 | |
| ChemScence | CS-W009835-100g |
Fmoc-D-Val-OH |
84624-17-9 | 99.95% | 100g |
$78.0 | 2022-04-26 | |
| ChemScence | CS-W009835-500g |
Fmoc-D-Val-OH |
84624-17-9 | 99.95% | 500g |
$335.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83280-5g |
Fmoc-D-Val-OH |
84624-17-9 | 5g |
¥38.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83280-25g |
Fmoc-D-Val-OH |
84624-17-9 | 25g |
¥108.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N83280-100g |
Fmoc-D-Val-OH |
84624-17-9 | 100g |
¥408.0 | 2021-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010545-1g |
Fmoc-D-Val-OH |
84624-17-9 | 98% | 1g |
¥24 | 2024-05-21 |
Fmoc-D-Val-OH Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Production Method 5
1.2 Reagents: Methanol ; 10 min, rt
Production Method 6
Production Method 7
Fmoc-D-Val-OH Raw materials
- Fmoc-D-Val-OH
- L-Valine
- (2R)-2-amino-3-methyl-butanoic acid
- (9H-fluoren-9-yl)methyl chloroformate
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoic acid
Fmoc-D-Val-OH Preparation Products
Fmoc-D-Val-OH Suppliers
Fmoc-D-Val-OH Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Fmoc-D-Val-OH
Introduction to Fmoc-D-Val-OH (CAS No. 84624-17-9)
Fmoc-D-Val-OH, with the Chemical Abstracts Service (CAS) number 84624-17-9, is a crucial building block in the field of peptide synthesis and medicinal chemistry. This compound, formally known as 9-fluorenylmethoxycarbonyl-D-valine, is widely utilized for the protection of the amino group in D-valine during solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly favored due to its ease of removal under mild basic conditions, making it a versatile and reliable choice in synthetic chemistry.
The structure of Fmoc-D-Val-OH consists of a D-valine residue with an Fmoc group attached to the amino nitrogen. D-valine, an enantiomer of L-valine, is an essential amino acid that plays a significant role in various biological processes. The Fmoc protecting group is characterized by its large, bulky fluorene moiety, which effectively shields the amino group from unwanted reactions during peptide synthesis. This protection strategy ensures high yields and purity in the final peptide products.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Fmoc-D-Val-OH in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of Fmoc-protected amino acids, including Fmoc-D-Val-OH, in the synthesis of cyclic peptides with potent antimicrobial activity. These cyclic peptides showed significant efficacy against multidrug-resistant bacteria, making them promising candidates for addressing the growing global health threat of antibiotic resistance.
In another notable study, researchers at the University of California, San Francisco (UCSF) utilized Fmoc-D-Val-OH in the synthesis of peptidomimetics designed to target specific protein-protein interactions. The peptidomimetics were shown to effectively disrupt these interactions, leading to potential applications in cancer therapy and other diseases characterized by aberrant protein interactions. The precision and reliability of Fmoc protection were critical in achieving high yields and purity in these complex synthetic pathways.
The versatility of Fmoc-D-Val-OH extends beyond its use in peptide synthesis. It is also employed in the development of small molecule inhibitors and other bioactive compounds. A recent review article in Chemical Reviews (2023) highlighted the role of Fmoc-protected amino acids in the synthesis of small molecules with diverse biological activities, including enzyme inhibitors and receptor agonists/antagonists. The review emphasized the importance of precise control over functional groups during synthesis, which is facilitated by the use of protecting groups like Fmoc.
In addition to its synthetic applications, Fmoc-D-Val-OH has been studied for its potential as a chiral catalyst and ligand in asymmetric synthesis. A study published in Angewandte Chemie (2023) reported the use of Fmoc-protected amino acids as chiral auxiliaries in catalytic asymmetric reactions. The results showed high enantioselectivity and yield, opening new avenues for the efficient production of chiral compounds with pharmaceutical relevance.
The physical properties of Fmoc-D-Val-OH are well-characterized and contribute to its utility in various chemical processes. It is a white crystalline solid with a molecular weight of 355.41 g/mol. The compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). Its stability under standard laboratory conditions makes it suitable for long-term storage and use in multiple synthetic steps.
In conclusion, Fmoc-D-Val-OH (CAS No. 84624-17-9) is a vital reagent in modern synthetic chemistry and medicinal chemistry. Its unique properties as an Fmoc-protected D-amino acid make it an indispensable tool for researchers working on peptide synthesis, peptidomimetic development, and asymmetric catalysis. As research continues to advance, the applications of this compound are likely to expand further, contributing to breakthroughs in drug discovery and therapeutic innovation.